N-Boc-Phe-Leu-Phe-Leu-Phe
Overview
Description
N-tert-butyloxycarbonyl-phenylalanine-leucine-phenylalanine-leucine-phenylalanine, commonly known as N-Boc-Phe-Leu-Phe-Leu-Phe, is a synthetic peptide. This compound is widely used in biochemical research, particularly as an antagonist of formyl peptide receptors (FPRs). It has applications in studying physiological and pathological conditions, especially those involving angiogenesis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Phe-Leu-Phe-Leu-Phe typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving deprotection and coupling steps. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for the amino acids to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-Phe-Leu-Phe-Leu-Phe undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions.
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Hydrolysis: Enzymes such as proteases are used to cleave peptide bonds.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed
Major Products
The major products formed from these reactions include the deprotected peptide, hydrolyzed amino acids, and modified peptides with oxidized or reduced residues .
Scientific Research Applications
N-Boc-Phe-Leu-Phe-Leu-Phe is extensively used in scientific research due to its role as an FPR antagonist. Its applications include:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating cell signaling pathways and receptor interactions.
Medicine: Exploring potential therapeutic applications in inflammation and cancer.
Industry: Developing new peptide-based drugs and diagnostic tools
Mechanism of Action
N-Boc-Phe-Leu-Phe-Leu-Phe exerts its effects by binding to formyl peptide receptors (FPR1 and FPR2), thereby inhibiting their activity. This interaction prevents the receptors from binding to their natural ligands, leading to reduced signaling and downstream effects. The compound also interacts with heparin-binding domains of vascular endothelial growth factor-A (VEGF-A), inhibiting angiogenesis .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyloxycarbonyl-methionine-leucine-phenylalanine (BOC1): Another FPR antagonist, but it only inhibits FPR1.
N-formyl-methionyl-leucyl-phenylalanine (fMLF): A natural ligand for FPRs, used as a reference compound in studies
Uniqueness
N-Boc-Phe-Leu-Phe-Leu-Phe is unique due to its dual antagonistic activity on both FPR1 and FPR2, making it a valuable tool for studying the roles of these receptors in various physiological and pathological processes .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2R)-2-[[(2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-NSDPJUTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.